molecular formula C11H13NO2 B8576164 4-(Pyridin-4-yloxy)cyclohexanone

4-(Pyridin-4-yloxy)cyclohexanone

Cat. No. B8576164
M. Wt: 191.23 g/mol
InChI Key: RLHMDOUNCRJMID-UHFFFAOYSA-N
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Patent
US08680159B2

Procedure details

4-(1,4-Dioxaspiro[4.5]decan-8-yloxy)pyridine (1.6 g, 6.808 mmol, 1.0 eq.) was dissolved in MeOH (16 ml). 6 M HCl solution (16 ml) was added at 0° C. to the solution and the mixture was then stirred for 16 hours at RT. After monitoring by TLC, the solvent was removed under reduced pressure and the residue was taken up in water (50 ml), adjusted to pH 9 with NaHCO3 solution and extracted with DCM (2×75 ml). The combined org. phases were washed with water and sat. NaCl solution (in each case 100 ml), dried over sodium sulfate and concentrated under reduced pressure and dried. The crude product was used in the next stage without being purified further. Yield: 89% (1.15 g, 6.052 mmol)
Name
4-(1,4-Dioxaspiro[4.5]decan-8-yloxy)pyridine
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O1[C:5]2([CH2:10][CH2:9][CH:8]([O:11][C:12]3[CH:17]=[CH:16][N:15]=[CH:14][CH:13]=3)[CH2:7][CH2:6]2)[O:4]CC1.Cl>CO>[N:15]1[CH:16]=[CH:17][C:12]([O:11][CH:8]2[CH2:7][CH2:6][C:5](=[O:4])[CH2:10][CH2:9]2)=[CH:13][CH:14]=1

Inputs

Step One
Name
4-(1,4-Dioxaspiro[4.5]decan-8-yloxy)pyridine
Quantity
1.6 g
Type
reactant
Smiles
O1CCOC12CCC(CC2)OC2=CC=NC=C2
Name
Quantity
16 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
16 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was then stirred for 16 hours at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (2×75 ml)
WASH
Type
WASH
Details
phases were washed with water and sat. NaCl solution (in each case 100 ml),
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
without being purified further

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
N1=CC=C(C=C1)OC1CCC(CC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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